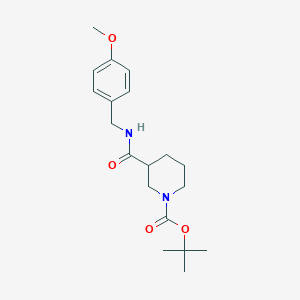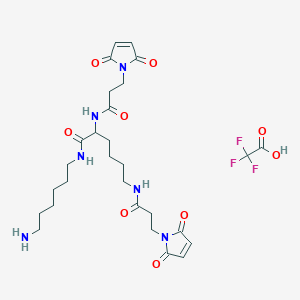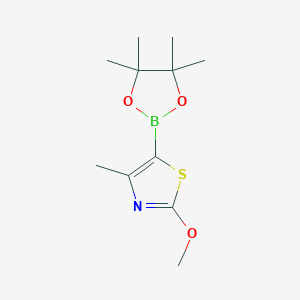
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Descripción general
Descripción
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (MMT) is a small molecule that has been studied extensively in the past few decades due to its potential applications in a range of scientific fields. This molecule has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, MMT has been found to have potential applications in the fields of drug delivery, gene delivery, and nanotechnology.
Aplicaciones Científicas De Investigación
Semiconducting Polymers
Research demonstrates the utility of compounds related to "2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole" in the synthesis of high-performance semiconducting polymers. For instance, the development of 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole as a precursor for donor–acceptor copolymers indicates significant advancements in materials science, particularly for applications in electronics and optoelectronics (Kawashima et al., 2013).
Boric Acid Ester Intermediates
The compound and its derivatives have been identified as critical intermediates in organic synthesis, especially for boric acid esters with benzene rings. A study on the synthesis, crystal structure, and DFT analysis of such compounds elucidates their significance in designing and understanding molecular structures with potential applications in chemical synthesis and material science (Huang et al., 2021).
Molecular Structure and Conformation Analysis
The detailed molecular structure and conformation analysis of related compounds have been explored through various spectroscopic techniques and density functional theory (DFT) calculations. This research provides insights into the physicochemical properties of the compounds, which is essential for their application in designing more efficient molecules for various scientific and industrial purposes (Huang et al., 2021).
Novel Inhibitors and Therapeutic Agents
Compounds within the same family have been investigated for their potential as novel inhibitors and therapeutic agents. For example, methoxyalkylthiazoles have been identified as new, orally active, selective 5-lipoxygenase inhibitors, which are neither redox agents nor iron chelators, indicating their potential therapeutic applications in treating conditions mediated by 5-lipoxygenase (Bird et al., 1991).
Propiedades
IUPAC Name |
2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3S/c1-7-8(17-9(13-7)14-6)12-15-10(2,3)11(4,5)16-12/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVBXCJRVCMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



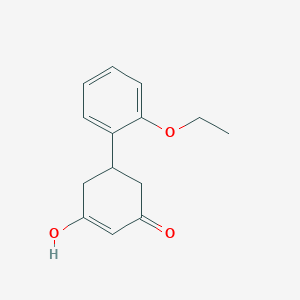
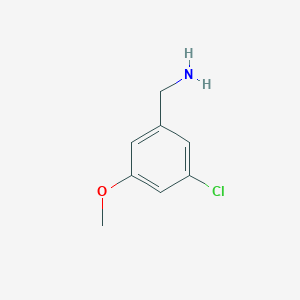
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
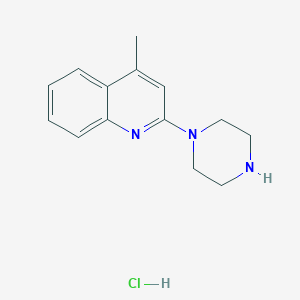
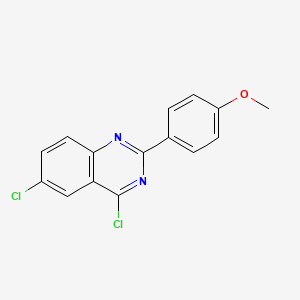
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)
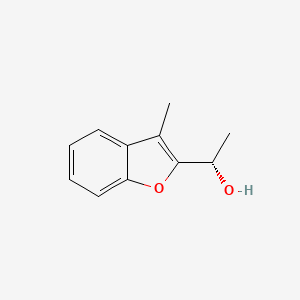
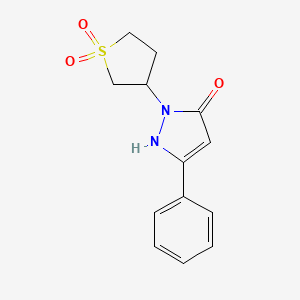
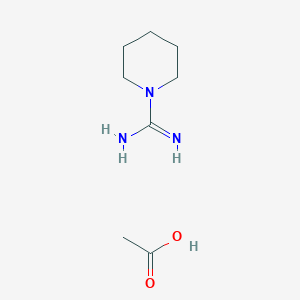
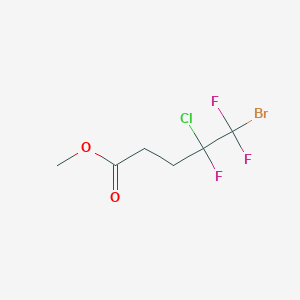
![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)
